ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride
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Overview
Description
ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride is a chemical compound with a unique structure that includes an ethyl ester, an amino group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride typically involves the reaction of ethyl acetoacetate with appropriate amines and chlorinating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols.
Scientific Research Applications
ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride include other amino acid derivatives and chlorinated esters. Examples include:
- Ethyl (Z)-4-amino-2-chlorobut-2-enoate
- Ethyl 4-amino-2-chlorobut-2-enoate
- Ethyl 4-amino-2-chlorobut-2-enoate;hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl (Z)-4-amino-2-chlorobut-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2.ClH/c1-2-10-6(9)5(7)3-4-8;/h3H,2,4,8H2,1H3;1H/b5-3-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMICHMZRMUOIAC-FBZPGIPVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/CN)/Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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